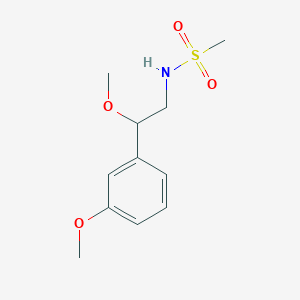
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide, also known as MMSES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMSES belongs to the class of sulfonamide compounds and has been studied for its ability to modulate various biochemical and physiological processes in the body.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride, followed by reaction with 2-methoxyethylamine to form the final product.
Starting Materials
3-methoxyphenylacetic acid, Methanesulfonyl chloride, 2-methoxyethylamine
Reaction
Step 1: 3-methoxyphenylacetic acid is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine to form the final product, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide.
作用機序
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
生化学的および生理学的効果
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to modulate various biochemical and physiological processes in the body. In cancer cells, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In neurodegenerative disease models, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to disease progression.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide in lab experiments is its ability to modulate various biochemical and physiological processes, making it a versatile compound for studying different diseases and pathways. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
将来の方向性
There are several future directions for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide research. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to enhance the efficacy of chemotherapy drugs when used in combination. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide for therapeutic use.
科学的研究の応用
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models. Additionally, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUITHTVTLZPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2785406.png)
![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)
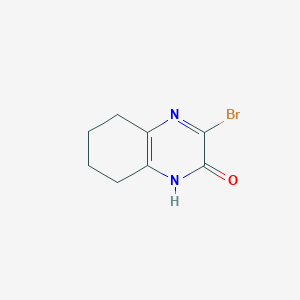
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2785412.png)
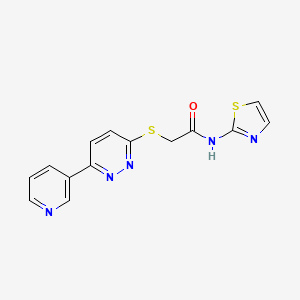
![N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2785416.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)
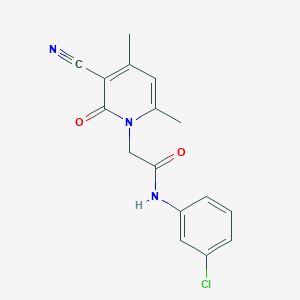
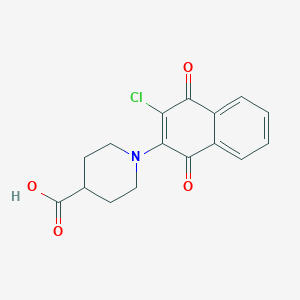
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
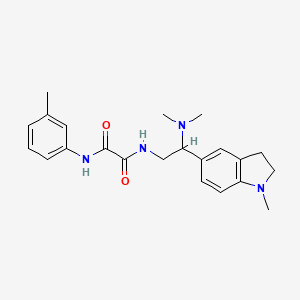
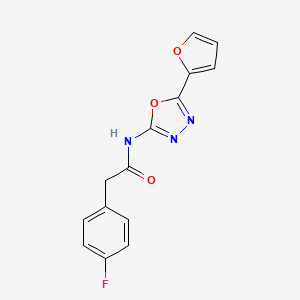
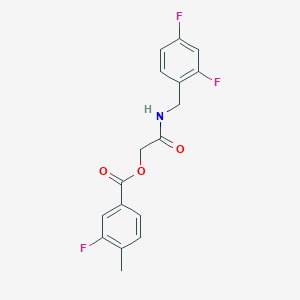
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2785424.png)